4-Methoxybenzyl 2-bromoacetate
Overview
Description
4-Methoxybenzyl 2-bromoacetate is a chemical compound with the molecular formula C10H11BrO3 . It is used as a reagent for the protection of hydroxyl groups, which can be removed by treatment with DDQ . It has been used in the synthesis of ®- (–)-argentilactone .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-methoxyphenyldiazomethane with carboxylic acids . This method has been employed with structurally complex or sensitive substrates . For example, the sensitive β-lactam was converted to the corresponding PMB ester in 89% yield .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a bromoacetate group .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of ®- (–)-argentilactone . It is also used in the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Triazole Derivatives : 4-Methoxybenzyl 2-bromoacetate is used in the synthesis of triazole derivatives with potential anti-lipase and anti-urease activities. These derivatives have shown moderate-to-good inhibitory effects, suggesting their potential as therapeutic agents (Bekircan et al., 2014).
Anticancer Evaluation : This compound plays a role in the synthesis of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were screened for anticancer activity against various cancer cell lines. This highlights its potential in developing novel anticancer agents (Bekircan et al., 2008).
Chemical Synthesis and Analysis
Synthesis of 13C3-hydroxyacetone : The compound is utilized in synthesizing labeled compounds like 13C3-hydroxyacetone, indicating its usefulness in creating specific molecular markers for scientific research (Dicus et al., 2003).
Radical Cyclization in Organic Synthesis : It's involved in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones by radical cyclization, demonstrating its application in complex organic synthesis processes (Majumdar & Mukhopadhyay, 2003).
GC–MS and GC–IR Analysis : The compound's derivatives are studied using gas chromatography-mass spectrometry (GC–MS) and gas chromatography-infrared (GC–IR) analysis, emphasizing its relevance in analytical chemistry for identifying novel psychoactive substances (Abiedalla et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 2-bromoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVNOEAMXCXKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530616 | |
Record name | (4-Methoxyphenyl)methyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63353-51-5 | |
Record name | (4-Methoxyphenyl)methyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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